1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications. It is a colorless solid that is highly soluble in water and other polar solvents.
Vorbereitungsmethoden
The synthesis of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the alkylation of DABCO with hexyl halides. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:
DABCO+Hexyl Halide→1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium Halide
For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group. Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ring-Opening Reactions: The bicyclic structure of the compound can be opened under specific conditions, leading to the formation of piperazine derivatives
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is primarily based on its ability to act as a nucleophile and a base. The quaternary ammonium group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can also form complexes with metal ions, facilitating catalytic processes .
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is similar to other quaternary ammonium salts derived from DABCO, such as:
- 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
- 1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
These compounds share similar chemical properties but differ in their alkyl chain lengths, which can influence their solubility, reactivity, and applications. The hexyl derivative is unique due to its longer alkyl chain, which can enhance its solubility in non-polar solvents and its ability to interact with hydrophobic substrates .
Eigenschaften
CAS-Nummer |
62634-04-2 |
---|---|
Molekularformel |
C12H25ClN2 |
Molekulargewicht |
232.79 g/mol |
IUPAC-Name |
1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C12H25N2.ClH/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14;/h2-12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WRSBGNAGQMAXPA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+]12CCN(CC1)CC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.